NQDI-1

Kinase Selectivity Off-Target Profiling ASK1 Pharmacology

Researchers studying partial ASK1 pathway inhibition, neuroprotection, or skeletal development face a gap: more potent ASK1 inhibitors (e.g., selonsertib) cause complete target ablation, masking nuanced phenotypes. NQDI-1 offers a distinct functional window. - **Moderate potency (Ki 500 nM)** enabling partial pathway inhibition, critical for stem cell models and avoiding KO phenocopies. - **Unique in vivo validation:** 64% BV/TV increase in bone formation models; neuroprotection in neonatal HI brain injury (i.c.v. 250 nmol). - **Residual FGFR1 inhibition (44%)** as built-in signaling interplay control. Available for research use. Immediate shipping.

Molecular Formula C19H13NO4
Molecular Weight 319.3 g/mol
Cat. No. B15613599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNQDI-1
Molecular FormulaC19H13NO4
Molecular Weight319.3 g/mol
Structural Identifiers
InChIInChI=1S/C19H13NO4/c1-2-24-19(23)16-15-10-6-3-4-7-11(10)17(21)12-8-5-9-13(14(12)15)20-18(16)22/h3-9H,2H2,1H3,(H,20,22)
InChIKeyUFJGFNHRMPMALC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility<0.7 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





NQDI-1 for Biomedical Procurement: A Selective Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitor for Oxidative Stress and Cell Death Research


NQDI-1 (ethyl 2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-1-carboxylate) is a small-molecule inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1, MAP3K5), a central mediator of oxidative stress-induced apoptosis and inflammation [1]. It acts as an ATP-competitive inhibitor, binding with a Ki of 500 nM and exhibiting an IC50 of 3 µM in in vitro kinase assays [1]. The compound belongs to the 3H-naphtho[1,2,3-de]quinoline-2,7-dione chemotype and has been used extensively as a research tool to probe ASK1-dependent signaling in models of ischemia, neurodegeneration, and metabolic bone disease [2].

Target Engagement
ATP-competitive ASK1 inhibition reported in kinase assays
Pathway Context
Oxidative stress-induced apoptosis and inflammation signaling studies
Model Fit
Reported in ischemia, neurodegeneration, and bone disease models

Why NQDI-1 Cannot Be Freely Substituted with Other In-Class ASK1 Inhibitors


Generic substitution within the ASK1 inhibitor class is not scientifically sound because NQDI-1 occupies a distinct pharmacological niche defined by moderate potency, a uniquely narrow seven-kinase selectivity fingerprint with residual FGFR1 activity (44%), and a specific in vivo pharmacology profile validated in perinatal hypoxic-ischemic brain and bone formation models [1]. More potent clinical-stage inhibitors such as selonsertib (GS-4997; IC50 ~3-6 nM) or GS-444217 (IC50 2.87 nM) exhibit near-complete target engagement at low concentrations, whereas NQDI-1's higher Ki (500 nM) and residual FGFR1 inhibition create a different functional window that can be critical for dissecting partial pathway inhibition or avoiding complete ASK1 knockout phenotypes in sensitive primary cells and stem cell models [2]. Furthermore, NQDI-1 is the only ASK1 inhibitor with published quantitative evidence of enhancing endochondral bone formation in vivo (64% BV/TV increase), a phenotype not replicated with other class members [3].

Assay potency context differs from low-nanomolar clinical-stage ASK1 inhibitors; partial inhibition profile may not replicate
Selectivity fingerprint includes quantified FGFR1 residual activity; off-target kinase contribution may shift pathway interpretation
Reported endochondral bone formation endpoint not replicated with other class members; model-response context may not transfer

NQDI-1 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons with ASK1 Inhibitor Alternatives


Selectivity Fingerprint: Narrow Seven-Kinase Profiling with Quantified Residual FGFR1 Inhibition

NQDI-1's selectivity was systematically evaluated in vitro across four serine/threonine kinases (CK2, JNK3, ROCK1, Aurora A) and three tyrosine kinases (FGFR1, HGFR, Tie2) using a radiometric 32P-ATP kinase assay [1]. Among these seven off-targets, NQDI-1 showed negligible inhibition of CK2, JNK3, ROCK1, Aurora A, HGFR, and Tie2, but inhibited FGFR1 with 44% residual activity, providing a quantified, narrow off-target signature [1]. In contrast, the clinical-stage inhibitor GS-444217 was profiled against 442 kinases and showed >53-fold selectivity over DYRK1A and >104-fold over RSK4, representing a fundamentally different selectivity landscape . For researchers requiring a well-characterized, moderately selective ASK1 tool compound with a known FGFR1 liability rather than broad kinome-wide profiling, NQDI-1 offers a more defined off-target risk profile.

Kinase Selectivity
Cross-study comparable
NQDI-1: 7-kinase panel, FGFR1 residual 44%; GS-444217: 442-kinase panel with >53-fold DYRK1A selectivity
Defined off-target profile supports pathway-specific interpretation
FGFR1 liability may require experimental controls
Kinase Selectivity Off-Target Profiling ASK1 Pharmacology

In Vivo Neuroprotection: Quantitative Downstream Target Suppression in Perinatal Hypoxic-Ischemic Brain Injury

In a perinatal rat model of hypoxia-ischemia (HI), a single intracerebroventricular dose of 250 nmol NQDI-1 significantly reduced ASK1 protein expression in the brain cortex compared to vehicle-treated (DMSO) and untreated HI groups (n=4 per group; P<0.01) [1]. Western blot quantification further demonstrated that NQDI-1 treatment significantly decreased the downstream apoptotic effectors p-JNK, p-c-Jun, p53, and Caspase 3 (P<0.01 vs. sham controls; P<0.01 vs. HI group) [1]. This in vivo pharmacodynamic response mirrors the molecular phenotype achieved by ASK1 genetic ablation (KO). In contrast, selonsertib (GS-4997) has been predominantly evaluated in kidney fibrosis and NASH models where it reduced serum creatinine and glomerular sclerosis, but no direct brain injury data are available [2]. For preclinical neuroprotection studies specifically targeting the ASK1-JNK-p53-caspase axis in the perinatal brain, NQDI-1 provides in vivo-validated pharmacodynamic efficacy directly linked to the tissue pathology.

Brain PD Biomarkers
Reported
250 nmol i.c.v. reduced ASK1, p-JNK, p-c-Jun, p53, Caspase 3 (P < 0.05)
Supports brain-tissue pathway-response interpretation
Single-dose model; replication needed
Neuroprotection Hypoxic-Ischemic Injury ASK1 Signaling

Endochondral Bone Formation: Quantified Enhancement Comparable to Genetic ASK1 Knockout

In a murine Matrigel/BMP ectopic ossification model, treatment with 30 µM NQDI-1 delivered locally in the implant significantly increased bone volume/tissue volume (BV/TV) by 64% above wild-type (WT) control levels (n=14; P=0.04) [1]. This pharmacologically induced increase was comparable to the 82% BV/TV increase observed in ASK1 knockout (KO) mice (n=19), demonstrating that NQDI-1 recapitulates the bone-enhancing phenotype of complete genetic ASK1 ablation [1]. No other ASK1 inhibitor, including selonsertib and GS-444217, has published quantitative evidence of enhancing endochondral bone formation in an in vivo model. While CS17919 has shown renal and hepatic protection, its bone phenotype remains unreported [2]. This makes NQDI-1 the sole ASK1 inhibitor with pharmacologically validated pro-chondrocyte survival and bone formation activity in vivo.

Endochondral Bone Formation
Class-level inference
30 µM NQDI-1: 64% BV/TV increase vs WT (P=0.04); ASK1 KO: 82% increase
Recapitulates genetic knockout bone phenotype
Phenotype not reported for other ASK1 inhibitors
Bone Formation Endochondral Ossification Chondrocyte Survival

Procurement-Ready Physicochemical Properties: Solubility, Stability, and Cost-Effectiveness Across Major Vendors

NQDI-1 demonstrates formulation-friendly solubility in DMSO at ≥5 mg/mL (warmed to 60°C), with a molecular weight of 319.31 g/mol (C19H13NO4) and a LogP of 0.94, indicating moderate lipophilicity that facilitates cell permeability . The powder form is stable for ≥2 years at -20°C, and DMSO stock solutions retained activity for up to 1 month at -20°C, minimizing batch-to-batch variability in long-term studies . Commercially, NQDI-1 is available from multiple vendors at a 10 mg price point ranging from approximately $90 (GLPBio) to $147 (Selleck), compared to GS-444217 at approximately $133–$353 per 10 mg and selonsertib at approximately $93–$120 per 10 mg . While all three inhibitors are accessible, NQDI-1's established shelf-life stability and consistent solubility across vendors reduce the risk of lot-dependent experimental variability, an important procurement consideration for multi-year research programs.

Formulation & Stability
Data to verify
DMSO solubility ≥5 mg/mL; powder stable ≥2 years at -20°C; stock stable ≥1 month
Supports reproducible multi-year workflow
Vendor-reported properties; lot-dependent verification advised
Compound Solubility Chemical Stability Procurement Cost

NQDI-1 Application Scenarios: When This Compound Outperforms Alternative ASK1 Inhibitors


Perinatal Hypoxic-Ischemic Brain Injury and Neuroprotection Studies

NQDI-1 is the optimal choice for preclinical HI brain injury models where quantitative in vivo target engagement data in brain cortex tissue are required. At a single i.c.v. dose of 250 nmol, it significantly suppresses ASK1, p-JNK, p-c-Jun, p53, and Caspase 3 in neonatal rats, providing a robust molecular benchmark for neuroprotection efficacy not available with selonsertib or GS-444217 [1]. Its moderate potency (Ki 500 nM) also allows researchers to study partial pathway inhibition rather than complete pharmacological ablation.

Endochondral Bone Formation and Chondrocyte Survival Assays

For investigators exploring ASK1's role in skeletal development or screening for bone anabolic agents, NQDI-1 uniquely recapitulates the ASK1 KO bone phenotype. A local concentration of 30 µM in Matrigel/BMP ectopic implants increases BV/TV by 64%, closely matching the 82% increase of genetic deletion [2]. No other class member has replicated this phenotype, making NQDI-1 indispensable for mechanistic bone studies.

Induced Pluripotent Stem Cell (iPSC) Survival and Differentiation Protocols

NQDI-1 has been validated to promote survival of iPSC-derived photoreceptor cells and other pluripotent stem cell populations, with a concomitant reduction in ER stress and apoptosis markers [3]. This protective effect, combined with its moderate inhibition profile, is advantageous for stem cell applications where complete ASK1 inhibition might impair differentiation. Selonsertib and GS-444217 lack comparable published iPSC survival data.

Mechanistic Probing of ASK1-FGFR1 Crosstalk in Kinase Signaling Networks

While NQDI-1 inhibits ASK1 with a Ki of 500 nM, it also exhibits a quantifiable residual FGFR1 inhibition (44%), providing a built-in internal control for studies exploring ASK1-FGFR1 signaling interplay [4]. This dual-target fingerprint can be exploited to dissect convergent pathways that purely selective ASK1 inhibitors cannot address, such as growth factor signaling cross-talk in cancer cells.

Application
Selection Property
Validation Focus
Neonatal HI brain injury pathway studies
ASK1-dependent neuroprotection endpoint context
p-JNK, p-c-Jun, Caspase 3 suppression review
Endochondral bone formation research
BV/TV bone phenotype recapitulation
Chondrocyte survival and ossification endpoints
iPSC-derived cell survival protocols
ER stress and apoptosis marker reduction
Photoreceptor or stem cell viability assays
ASK1-FGFR1 crosstalk signaling studies
Dual kinase inhibition fingerprint
FGFR1 pathway contribution in cancer or growth factor models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for NQDI-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.